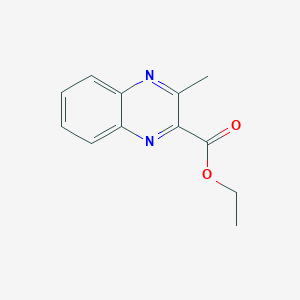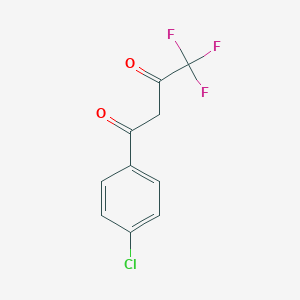
1-(4-Chlorophenyl)-4,4,4-trifluorobutane-1,3-dione
概要
説明
Synthesis Analysis
The synthesis of 1-(4-Chlorophenyl)-4,4,4-trifluorobutane-1,3-diones involves complex chemical reactions, leveraging specific reagents and conditions to achieve the desired molecular structure. A notable approach includes the reaction of aromatic β-diketones with specific halogenated compounds, under controlled conditions, to introduce the trifluoromethyl and chlorophenyl groups effectively into the molecular framework (Al-Suwaidan et al., 2015).
Molecular Structure Analysis
The molecular structure of 1-(4-Chlorophenyl)-4,4,4-trifluorobutane-1,3-dione and its analogs has been elucidated through various spectroscopic and computational methods. Studies have demonstrated the importance of hydrogen bonding and the influence of substituents on the molecular conformation and stability. For example, the poly[μ2-aqua-μ4-[1-(4-chlorophenyl)-4,4,4-trifluorobutane-1,3-dionato]-potassium] structure showcases the intricate interactions within its crystal lattice, highlighting the role of water molecules and potassium ions in stabilizing the structure (Martins et al., 2013).
Chemical Reactions and Properties
1-(4-Chlorophenyl)-4,4,4-trifluorobutane-1,3-dione participates in various chemical reactions, including cyclization, condensation, and complexation, which are pivotal for synthesizing novel compounds with potential biological and industrial applications. The compound's reactivity is significantly influenced by the presence of the trifluoromethyl group, which can enhance the electrophilicity of the carbonyl carbon, facilitating nucleophilic attacks (Nishino et al., 1991).
科学的研究の応用
1. Antitubercular and Antimicrobial Activity
- Results: Among the synthesized compounds, the minimum inhibition concentration of one derivative was found to be as low as 1.56 μg ml −1 and that of another was 6.25 μg ml −1 as compared to the standard anti-tb drugs pyrazinamide and streptomycin .
2. Synthesis of 1-(4-Chlorophenyl)cyclopropylmethanone
- Results: The synthesized compound was characterized by elemental analysis, IR, 1H NMR, 13C NMR, and mass spectral data .
3. Ethanone, 1-(4-chlorophenyl)-
- Results: The compound has been characterized by various spectroscopic techniques, including mass spectrometry .
4. 4-Chlorophenol
- Methods of Application: It is prepared by chlorination of phenol, preferably in polar solvents, which tends to yield the 4-chloro derivative .
- Results: The compound has been characterized by various spectroscopic techniques, including IR, NMR, and mass spectrometry .
5. Ethanone, 1-(4-chlorophenyl)-
- Results: The compound has been characterized by various spectroscopic techniques, including mass spectrometry .
6. 4-Chlorophenol
特性
IUPAC Name |
1-(4-chlorophenyl)-4,4,4-trifluorobutane-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClF3O2/c11-7-3-1-6(2-4-7)8(15)5-9(16)10(12,13)14/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJHFYVKVIIMXQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CC(=O)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClF3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80378734 | |
| Record name | 1-(4-chlorophenyl)-4,4,4-trifluorobutane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80378734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorophenyl)-4,4,4-trifluorobutane-1,3-dione | |
CAS RN |
18931-60-7 | |
| Record name | 1-(4-chlorophenyl)-4,4,4-trifluorobutane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80378734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 18931-60-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

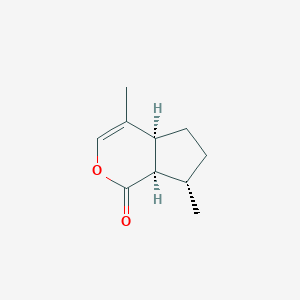
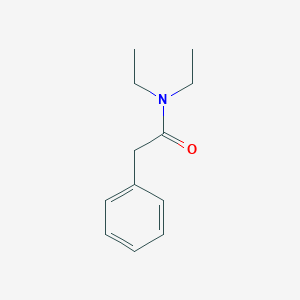
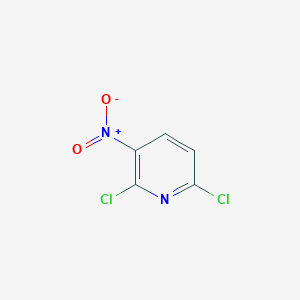
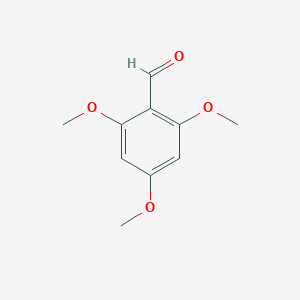
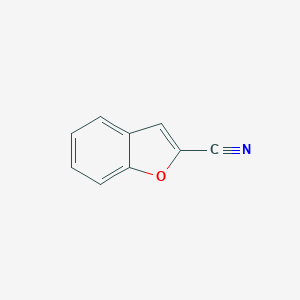
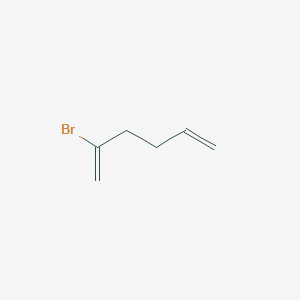
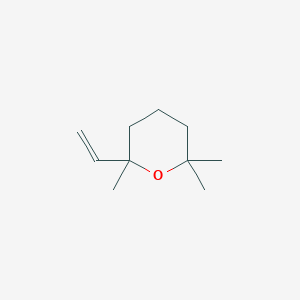
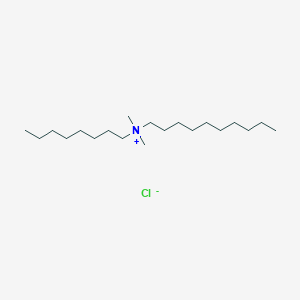
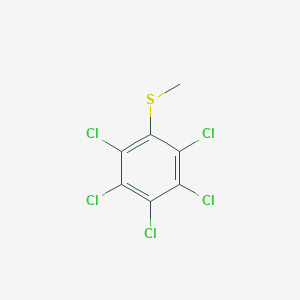
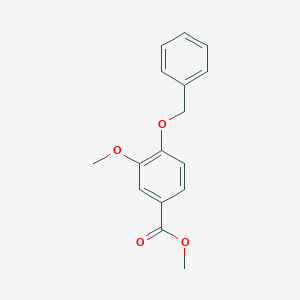
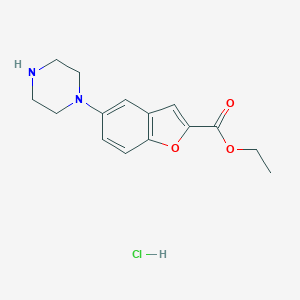
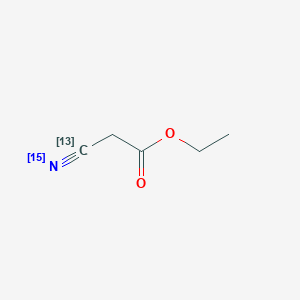
![2-[2-[2-(2-Chloroethoxy)ethoxy]ethoxy]acetic Acid](/img/structure/B41911.png)
